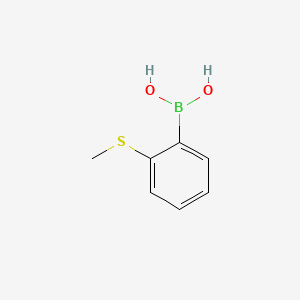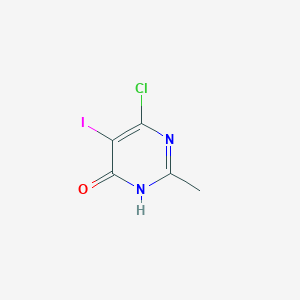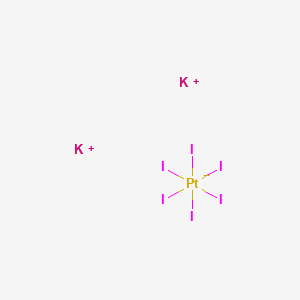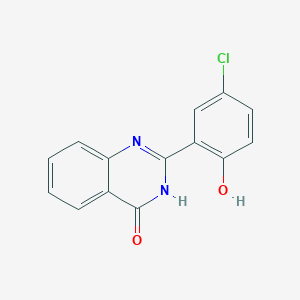
2-(甲硫基)苯硼酸
描述
2-(Methylthio)phenylboronic acid, also known as [2-(Methylsulfanyl)phenyl]boronic acid, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular formula of C7H9BO2S, an average mass of 168.021 Da, and a monoisotopic mass of 168.041626 Da . It is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of 2-(Methylthio)phenylboronic acid often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)phenylboronic acid is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
2-(Methylthio)phenylboronic acid is a reactant for palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions . It is also involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
2-(Methylthio)phenylboronic acid is a white crystalline powder . It has a melting point of 77-83°C . It is slightly soluble in water and soluble in most polar organic solvents .科学研究应用
有机合成中的催化作用:苯硼酸,包括2-(甲硫基)苯硼酸等衍生物,在催化中被使用。例如,它们在铃木-宫浦偶联反应中被使用,这是有机合成中广泛应用的一种形成碳-碳键的方法。一项研究表明,2-(甲硫基)苯胺与钯(II)的复合物在水中作为高效催化剂用于此类反应,突显了该过程的环境友好性 (Rao et al., 2014)。
药物传递系统:基于苯硼酸的材料,包括从2-(甲硫基)苯硼酸衍生的材料,已被用于开发葡萄糖响应性药物传递系统。这些系统在控制释放胰岛素以管理糖尿病方面特别有用。在这一领域的研究包括开发基于苯硼酸的聚合物纳米颗粒 (Ma & Shi, 2014)。
生物医学工程应用:由于其独特的刺激响应特性,苯硼酸在各种生物医学工程领域得到应用。例如,已经开发了装饰有苯硼酸的聚合物纳米材料用于诊断和治疗应用,利用其与多元醇(包括糖和二元醇)形成可逆复合物的能力 (Lan & Guo, 2019)。
葡萄糖感应和诊断:苯硼酸与多元醇的相互作用使其成为葡萄糖感应的理想选择,这是糖尿病管理的关键方面。这导致了开发功能化苯硼酸材料用于光学扩散器在葡萄糖感应中的应用,可以集成到可穿戴设备中进行实时生物标志物监测 (Elsherif et al., 2018)。
环境应用:研究还探讨了苯硼酸在环境应用中的使用。例如,通过巯基衍生物促进苯硼酸的氧化反应生成酚的空气氧化反应,提供了一种无金属、环境友好的方法用于某些氧化反应 (Kaewmati et al., 2012)。
安全和危害
属性
IUPAC Name |
(2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBWTYBCNFKURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378542 | |
| Record name | 2-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168618-42-6 | |
| Record name | 2-Methylsulfanylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahyd ro-1H-cyclopenta[a]cyclopropa](/img/structure/B1171653.png)



